3-メチル-9H-カルバゾール-2-オール

概要

説明

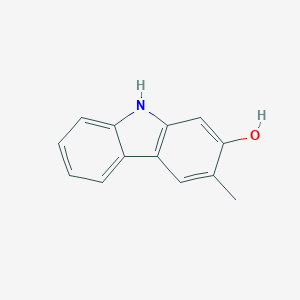

3-Methyl-9H-carbazol-2-ol is an organic compound belonging to the class of carbazoles, which are nitrogen-containing heterocyclic aromatic compounds. This compound is characterized by a carbazole core with a hydroxyl group at the 2-position and a methyl group at the 3-position. Carbazoles are known for their photochemical and thermal stability, as well as their good hole-transport ability .

科学的研究の応用

Anticancer Activity

3-Methyl-9H-carbazol-2-ol has been studied for its potential anticancer properties. Research indicates that carbazole derivatives exhibit notable anti-tumor activities, with various mechanisms of action reported:

- Mechanism of Action : The compound's structure allows for easy functionalization, making it suitable for modifications that enhance its anticancer activity. For instance, derivatives have been shown to induce apoptosis in cancer cell lines, including those expressing wild-type and mutant p53 proteins .

- Case Study : A study evaluated the cytotoxic effects of carbazole derivatives on various cancer cell lines, revealing IC50 values in the nanomolar range against breast and lung cancer cells. Specifically, compounds derived from 3-methyl-9H-carbazol-2-ol demonstrated significant inhibitory effects on cell proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Research Findings : In a study focusing on traditional folk medicine, 3-methyl-9H-carbazol-2-ol was isolated from Murraya tetramera, showing potent inhibition of nitric oxide production in LPS-stimulated microglial cells with IC50 values ranging from 5.1 to 15.1 μM . This suggests potential therapeutic applications in treating neuroinflammatory conditions.

Dye-Sensitized Solar Cells (DSSCs)

3-Methyl-9H-carbazol-2-ol is being explored as a component in dye-sensitized solar cells:

- Research Overview : A study synthesized poly(3-(9H-carbazol-9-yl)propylmethacrylate) as a gel electrolyte for DSSCs. The incorporation of carbazole derivatives enhances the efficiency of light absorption and electron transport in solar cells . This application highlights the compound's versatility beyond medicinal uses.

Data Tables

The following tables summarize key findings related to the applications of 3-methyl-9H-carbazol-2-ol:

作用機序

Target of Action

It is known that carbazole derivatives, to which 3-methyl-9h-carbazol-2-ol belongs, have a broad range of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, and protein-kinase inhibition activities .

Mode of Action

It is known that carbazole derivatives can interact with various biological targets due to their versatile structure .

Biochemical Pathways

It is known that carbazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

It is known that carbazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activities .

生化学分析

Biochemical Properties

It is known that carbazole derivatives, to which 3-Methyl-9H-carbazol-2-ol belongs, have a wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of 3-Methyl-9H-carbazol-2-ol over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-9H-carbazol-2-ol typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts alkylation of carbazole with methylating agents, followed by hydroxylation at the 2-position. The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the reactions .

Industrial Production Methods

Industrial production of 3-methyl-9H-carbazol-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

化学反応の分析

Types of Reactions

3-Methyl-9H-carbazol-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 2-position can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the nitrogen atom and the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrocarbazole derivatives.

Substitution: Various substituted carbazole derivatives depending on the reagents used.

類似化合物との比較

Similar Compounds

- 9H-Carbazol-1-ol

- 9H-Carbazol-3-ol

- 9-Methyl-9H-carbazole

- 2-Carbazol-9-yl-ethanol

Uniqueness

3-Methyl-9H-carbazol-2-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties.

生物活性

3-Methyl-9H-carbazol-2-ol is a member of the carbazole family, which is known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and environmental science, due to its potential therapeutic properties. The following sections detail the biological activities associated with 3-methyl-9H-carbazol-2-ol, including its mechanisms of action, biochemical pathways, and relevant case studies.

1. Antimicrobial Properties

Carbazole derivatives, including 3-methyl-9H-carbazol-2-ol, have demonstrated significant antimicrobial activities. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, carbazole derivatives are known to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogenic fungi .

2. Antitumor Activity

Research has shown that 3-methyl-9H-carbazol-2-ol possesses anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of carbazole derivatives. Specifically, 3-methyl-9H-carbazol-2-ol has been investigated for its ability to protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is attributed to its antioxidant properties, which help mitigate cellular damage in models of neurodegenerative diseases .

4. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation. In particular, it has been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a potential mechanism for its anti-inflammatory effects . This activity is crucial in conditions where inflammation plays a key role in disease progression.

Target Interactions

3-Methyl-9H-carbazol-2-ol interacts with multiple biological targets due to its versatile structure. It can modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation. The compound's ability to inhibit specific enzymes or receptors contributes to its broad range of biological activities .

Biochemical Pathways

The compound influences several biochemical pathways:

- Apoptosis Pathway : Induces apoptosis in cancer cells by activating caspases.

- Inflammatory Pathway : Inhibits pro-inflammatory cytokines and reduces oxidative stress.

- Neuroprotective Pathway : Stabilizes mitochondrial function and enhances neuronal survival under stress conditions .

Study on Anticancer Activity

A study evaluated the effects of 3-methyl-9H-carbazol-2-ol on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant induction of apoptosis observed at higher concentrations (50 µM). The study concluded that the compound's anticancer activity is mediated through the activation of apoptotic pathways .

Neuroprotective Effects in Animal Models

In a model of neurodegeneration induced by glutamate toxicity, administration of 3-methyl-9H-carbazol-2-ol significantly reduced neuronal death compared to control groups. This protective effect was associated with decreased levels of reactive oxygen species (ROS) and improved mitochondrial integrity .

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activation of caspases leading to cell death |

| Inflammation Modulation | Reduction of pro-inflammatory cytokines |

| Neuroprotection | Stabilization of mitochondrial function |

特性

IUPAC Name |

3-methyl-9H-carbazol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13(8)15/h2-7,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOJFAGTWDOURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392684 | |

| Record name | 3-methyl-9H-carbazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24224-30-4 | |

| Record name | 3-Methyl-9H-carbazol-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24224-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-9H-carbazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 246 °C | |

| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between 3-methyl-9H-carbazol-2-ol and inflammation?

A1: While the provided research article focuses on 1-ethoxy-3-methyl-9H-carbazol-2-ol, a derivative of 3-methyl-9H-carbazol-2-ol, it offers valuable insight. The study demonstrates that this derivative, along with other carbazole alkaloids isolated from Murraya tetramera C.C. Huang, exhibits potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells []. Microglia are cells in the central nervous system that play a crucial role in the inflammatory response, and NO is a key signaling molecule involved in inflammation. This finding suggests that 3-methyl-9H-carbazol-2-ol derivatives, and potentially the compound itself, could possess anti-inflammatory properties by interfering with NO production in inflammatory pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。